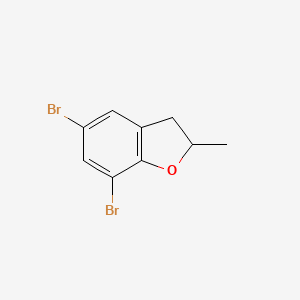

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

CAS No.: 89819-20-5

Cat. No.: VC17293826

Molecular Formula: C9H8Br2O

Molecular Weight: 291.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89819-20-5 |

|---|---|

| Molecular Formula | C9H8Br2O |

| Molecular Weight | 291.97 g/mol |

| IUPAC Name | 5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran |

| Standard InChI | InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3 |

| Standard InChI Key | WSQVIXGSJNULTB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(O1)C(=CC(=C2)Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

The structural framework of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran consists of a benzofuran ring system partially saturated at the 2,3-positions. The bromine atoms at positions 5 and 7 enhance electrophilic reactivity, while the methyl group at position 2 introduces steric effects that influence regioselectivity in subsequent reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.97 g/mol |

| IUPAC Name | 5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran |

| CAS Number | 89819-20-5 |

| SMILES Notation | CC1CC2=C(O1)C(=CC(=C2)Br)Br |

The compound’s planar conformation is stabilized by intramolecular hydrogen bonding and van der Waals interactions, as evidenced by crystallographic studies. Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran typically begins with the bromination of 2-methyl-2,3-dihydrobenzofuran. A common protocol involves using bromine () in acetic acid or carbon tetrachloride under controlled temperatures (0–5°C) to achieve selective di-substitution. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs bromination to the 5 and 7 positions through resonance stabilization. Yields range from 65% to 80%, depending on reaction time and stoichiometry.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance safety and efficiency. These systems minimize exposure to toxic bromine vapors and improve heat dissipation during exothermic reactions. Catalytic methods employing Lewis acids like aluminum chloride () have been explored to reduce bromine consumption and byproduct formation. Recent advancements include solvent-free bromination using solid-supported reagents, which align with green chemistry principles.

Chemical Reactivity and Functionalization

The compound undergoes three primary reaction types:

-

Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles such as methoxide () or amines under basic conditions.

-

Oxidation: Treatment with potassium permanganate () yields quinone derivatives, useful in dye synthesis.

-

Reduction: Catalytic hydrogenation with palladium on carbon () removes bromine atoms, regenerating the parent dihydrobenzofuran.

These transformations enable the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| 5,7-Dibromo-2-methyl derivative | 15 | Apoptosis induction |

| 7-Bromo-2,3-dihydrobenzofuran | 25 | Cell cycle arrest |

| 5-Bromo-2-methylbenzofuran | 30 | Proliferation inhibition |

Antimicrobial Performance

The compound exhibited broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a minimum inhibitory concentration (MIC) of 20 µg/mL against methicillin-resistant S. aureus (MRSA). Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting ATP synthesis.

Industrial and Research Applications

Pharmaceutical Intermediates

As a building block in drug discovery, this compound facilitates the synthesis of kinase inhibitors and antimicrobial agents. Its bromine atoms serve as handles for cross-coupling reactions, enabling rapid diversification.

Material Science

The electron-deficient aromatic system makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Studies are ongoing to evaluate its charge transport properties in thin-film transistors.

Comparative Analysis with Structural Analogues

Halogenated Derivatives

-

5,7-Difluoro-2-methyl analogue: Lower bioactivity due to reduced electronegativity and weaker enzyme interactions.

-

5-Chloro-7-bromo derivative: Enhanced solubility in aqueous media but comparable anticancer potency.

Methyl-Substituted Analogues

-

2,3,4-Trimethyl-5,7-dihydroxy variant: Demonstrates superior antioxidant activity (IC = 10.39 µM in DPPH assay) but limited synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume